Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-
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Overview
Description
Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- is a chemical compound with the molecular formula C₁₄H₁₂BrINO. It is a derivative of benzamide, featuring a bromophenyl group and an iodoethyl group attached to the benzamide core. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- typically begins with benzamide and 2-bromophenyl ethyl iodide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or dimethylformamide. The reaction temperature is maintained at around 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters to optimize the production rate and minimize by-products.
Types of Reactions:
Oxidation: Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the iodine atom to an ethyl group, resulting in a different compound.
Substitution: The bromine and iodine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Benzamide derivatives with oxo groups.
Reduction Products: Compounds with ethyl groups replacing iodine.
Substitution Products: A variety of derivatives with different functional groups.
Scientific Research Applications
Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of bromophenyl and iodophenyl groups with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl and iodophenyl groups can interact with enzymes and receptors, influencing various biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Benzamide, N-[2-(2-bromophenyl)ethyl]-2-chloro-
Benzamide, N-[2-(2-bromophenyl)ethyl]-2-fluoro-
Benzamide, N-[2-(2-bromophenyl)ethyl]-2-methyl-
Uniqueness: Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- is unique due to the presence of the iodine atom, which imparts different chemical and physical properties compared to its chloro, fluoro, and methyl counterparts. The iodine atom can enhance the reactivity and binding affinity of the compound, making it more suitable for certain applications.
Properties
CAS No. |
144631-04-9 |
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Molecular Formula |
C15H13BrINO |
Molecular Weight |
430.08 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C15H13BrINO/c16-13-7-3-1-5-11(13)9-10-18-15(19)12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19) |
InChI Key |
KQLPARVIUCLGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C2=CC=CC=C2I)Br |
Origin of Product |
United States |
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